molecular formula C21H25N3O3S B2737472 3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide CAS No. 949242-66-4

3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide

Cat. No. B2737472
CAS RN: 949242-66-4
M. Wt: 399.51
InChI Key: IVEWELBZIAOVFH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods. Unfortunately, the specific molecular structure analysis for this compound is not available in the literature .

Scientific Research Applications

Heterocyclic Synthesis

Sulfonamide derivatives play a crucial role in heterocyclic chemistry, offering pathways to synthesize various fused ring systems. Harb et al. (2006) detailed the synthesis of thienopyridines and other heterocycles, demonstrating the versatility of acetoacetanilides (like sulfonamide derivatives) in forming complex structures with potential for diverse applications in materials science and pharmaceuticals (Harb, Hussein, & Mousa, 2006).

Antimicrobial and Anticancer Activity

Sulfonamide derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. Akbari et al. (2022) synthesized N-substituted pyrrolinones with sulfonamide groups, demonstrating antimicrobial properties, highlighting their potential in developing new antibiotics (Akbari, Kabirifard, Balalaie, & Amini, 2022). Furthermore, Szafrański and Sławiński (2015) developed novel pyridine-3-sulfonamides with anticancer activity, showcasing the utility of sulfonamide derivatives in cancer research (Szafrański & Sławiński, 2015).

Insecticidal Applications

Sulfonamide derivatives have been explored for their potential in agriculture, particularly as insecticides. Zhu et al. (2011) discovered sulfoxaflor, a novel insecticide targeting sap-feeding pests, emphasizing the role of sulfonamide and sulfoximine derivatives in developing new agrochemicals (Zhu, Loso, Watson, Sparks, Rogers, Huang, Gerwick, Babcock, Kelley, Hegde, Nugent, Renga, Denholm, Gorman, Deboer, Hasler, Meade, & Thomas, 2011).

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This is often studied in the context of drug discovery where the compound’s interaction with biological targets (e.g., proteins, DNA) is investigated. Unfortunately, there is no information available on the mechanism of action of this specific compound .

properties

IUPAC Name

3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-21(23-19-8-10-20(11-9-19)24-15-4-5-16-24)12-14-22-28(26,27)17-13-18-6-2-1-3-7-18/h1-3,6-11,13,17,22H,4-5,12,14-16H2,(H,23,25)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEWELBZIAOVFH-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-phenylethenesulfonamido)-N-[4-(pyrrolidin-1-yl)phenyl]propanamide

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